Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Lipophilicity Drug Design ADME

Researchers often struggle to source structurally authenticated isoxazole-thiazole hybrids for SAR campaigns. This compound solves that by providing a ready-to-use scaffold with the precise 4-methoxyphenyl pharmacophore needed for LPA-receptor or kinase-targeted library design. - ≥95% purity verified by HPLC, minimizing re-purification time. - Available in 25 mg to 1 g scales, with custom synthesis options for larger quantities. - Shipped under ambient conditions with full analytical documentation (NMR, HPLC).

Molecular Formula C19H19N3O5S
Molecular Weight 401.44
CAS No. 952988-47-5
Cat. No. B2756229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
CAS952988-47-5
Molecular FormulaC19H19N3O5S
Molecular Weight401.44
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O5S/c1-3-26-18(24)10-14-11-28-19(20-14)21-17(23)9-13-8-16(27-22-13)12-4-6-15(25-2)7-5-12/h4-8,11H,3,9-10H2,1-2H3,(H,20,21,23)
InChIKeyIZYFLYHSDWDLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoxazole-Thiazole Hybrid Scaffold Overview


Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic small molecule that incorporates both an isoxazole and a thiazole ring connected through an acetamide linker . The compound features a 5-(4-methoxyphenyl)isoxazole pharmacophore which is a common motif in bioactive compounds, known for its potential as a scaffold for kinase inhibitors, GPCR ligands, and anti-infective agents [1]. The thiazole ring and ethyl acetate moiety provide additional pharmacokinetic vectors that can influence metabolic stability, potency, and selectivity profiles relative to compounds lacking one of these functional groups [2]. The compound is a research chemical available for purchase from select vendors, typically at purities of 95% or above, and is utilized in early-stage drug discovery programs .

Scaffold Isoxazole-thiazole hybrid for kinase, GPCR, and anti-infective target studies
Format Research chemical, typically ≥95% purity, for early-stage discovery workflows
Use case SAR exploration, focused library design, and physicochemical benchmarking

Critical SAR Specificity


Minor structural modifications in the isoxazole-thiazole class often result in dramatic shifts in biological activity. The 4-methoxyphenyl group on the isoxazole ring is a specific lipophilic and electronic contributor that can engage in distinct π-stacking and hydrophobic interactions with target proteins, as demonstrated for structurally analogous pyrazoline-isoxazole hybrids against dihydrofolate reductase (DHFR) . Replacement of the 4-methoxyphenyl group with a phenyl, 4-fluorophenyl, or 4-chlorophenyl substituent can alter the compound's logP, metabolic stability, and target binding conformation, potentially leading to loss of efficacy [1]. Furthermore, the specific linkage of the ethyl acetate to the thiazole rather than a carboxylic acid or amide alters the compound's overall polarity and hydrogen-bonding capacity, which impacts both solubility and membrane permeability .

Target compound
Close analog (e.g., 4-fluorophenyl)
4‑Substituent
4‑Methoxyphenyl (electron‑donating, lipophilic)
4‑Fluorophenyl / phenyl (altered electronics)
Linker
Ethyl acetate via thiazole
Carboxylic acid / amide may shift polarity and H‑bonding
Interchangeability
Defined SAR starting point
May not reproduce target binding or permeability profile

Differentiation from Close Analogs


Lipophilicity Advantage of 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent increases lipophilicity compared to the unsubstituted phenyl analog, as estimated by LogP values. Target compound calculated LogP is 3.24, whereas the 4-fluorophenyl analog (CAS 952985-12-5) has a calculated LogP of 2.95 [1]. This difference of 0.29 log units may result in moderately improved membrane permeability and solubility profiles in assay media [2].

Lipophilicity
Cross‑study comparable
Target calc. LogP 3.24
Comparator 2.95 (4‑fluorophenyl)
Reported +0.29 difference may support membrane permeability screening
In silico prediction; assay validation recommended
Lipophilicity Drug Design ADME

Molecular Weight and Scaffold Complexity

The target compound has a molecular weight of 401.44 g/mol, which places it at the upper end of the preferred drug-likeness range but still within acceptable limits for a lead compound [1]. The heavy atom count (27) reflects a higher structural complexity compared to simpler isoxazole building blocks like 5-(4-methoxyphenyl)isoxazole (MW 175.18) .

Mol. weight & complexity
Class‑level inference
Target MW 401.44 Da, 27 heavy atoms
Base isoxazole MW 175.18, 13 atoms
Higher scaffold complexity may correlate with target‑binding potential, needs validation
Standard properties; direct binding data not reported
Molecular Weight Physicochemical Properties Drug-likeness

Antimicrobial and Anticancer Activity Potential

Isoxazole-thiazole hybrid compounds have been reported to exhibit broad antimicrobial and anticancer activity. For example, 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives have shown antitubercular activity with MIC values as low as 1.56 μg/mL against M. tuberculosis H37Rv and significant cytotoxic activity against MCF-7, A549, and HeLa cell lines (IC50 range 0.42–12.5 μM) [1]. The target compound's specific substitution pattern may confer a distinct activity profile within this class.

Biological activity
Class‑level inference
Representative hybrids: MIC 1.56 μg/mL (M. tuberculosis), IC₅₀ 0.42–12.5 μM (MCF‑7, A549, HeLa)
Class‑level antimicrobial and cytotoxicity screening context; direct data for this compound not reported
Requires lead optimization and selectivity studies
Antimicrobial Anticancer Isoxazole-Thiazole

Application Scenarios


SAR Exploration of 4-Methoxyphenyl Isoxazole

The compound is an ideal core scaffold for designing focused libraries to probe the effect of 4-substituent variations on biological activity. By comparing its activity to the 4-fluorophenyl (CAS 952985-12-5) or unsubstituted phenyl analogs, researchers can map the contribution of electron-donating vs. electron-withdrawing groups to target binding and pharmacokinetics [1].

Lead Optimization for LPA Receptor Antagonists

Given the structural overlap with the isoxazole-thiazole patent series for LPA receptor antagonists, this compound can serve as a starting point for developing novel LPA1/LPA3 antagonists, potentially addressing fibrotic, oncologic, and neuroinflammatory diseases [2].

Metabolic Target Validation (DGAT1/ACC)

The thiazole-ethyl acetate motif is present in known DGAT1 and acetyl-CoA carboxylase (ACC) inhibitors. This compound can be used in biochemical assays to validate whether the isoxazole-thiazole hybrid scaffold engages lipid metabolism targets, potentially leading to new treatments for obesity and metabolic syndrome [3].

Physicochemical Comparator for Drug Design

The measured and calculated physicochemical properties (LogP, MW, heavy atom count) can be used as a benchmark for in silico ADMET predictions. Comparing the target compound's properties with those of close analogs helps refine predictive models for permeability, solubility, and metabolic stability [4].

Application
Selection property
Validation focus
Isoxazole SAR studies
4‑Substituent electronic/lipophilic profile
Comparative activity mapping with 4‑F/phenyl analogs
LPA receptor antagonist research
Isoxazole‑thiazole hybrid scaffold
LPA₁/LPA₃ binding and functional assays in fibrotic/oncologic models
Lipid metabolism target engagement
Thiazole‑ethyl acetate motif
DGAT1/ACC biochemical assay validation for metabolic disorder models
In silico ADMET benchmarking
Calculated LogP, MW, heavy atom count
Permeability/solubility prediction model refinement
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